molecular formula C24H43N7O11 B12613796 Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-alanyl-L-serine CAS No. 920520-97-4

Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-alanyl-L-serine

Cat. No.: B12613796
CAS No.: 920520-97-4
M. Wt: 605.6 g/mol
InChI Key: RTCRAONWDGHHEK-CDUXMJHTSA-N
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Description

Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-alanyl-L-serine is a peptide compound composed of seven amino acids: glycine, alanine, serine, threonine, leucine, alanine, and serine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-alanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acid reacts with the amino group of the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. Additionally, techniques like high-performance liquid chromatography (HPLC) are employed for purification.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-alanyl-L-serine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like serine and threonine.

    Reduction: Reduction reactions can be used to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DCC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of serine residues can lead to the formation of serine sulfoxide.

Scientific Research Applications

Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-alanyl-L-serine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-alanyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-alanyl-L-glutamine
  • Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-alanyl-L-tyrosine

Uniqueness

Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-alanyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

CAS No.

920520-97-4

Molecular Formula

C24H43N7O11

Molecular Weight

605.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C24H43N7O11/c1-10(2)6-14(21(38)27-12(4)20(37)30-16(9-33)24(41)42)28-23(40)18(13(5)34)31-22(39)15(8-32)29-19(36)11(3)26-17(35)7-25/h10-16,18,32-34H,6-9,25H2,1-5H3,(H,26,35)(H,27,38)(H,28,40)(H,29,36)(H,30,37)(H,31,39)(H,41,42)/t11-,12-,13+,14-,15-,16-,18-/m0/s1

InChI Key

RTCRAONWDGHHEK-CDUXMJHTSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)CN)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)CN

Origin of Product

United States

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